Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate
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Description
Methyl 4,5-dimethoxy-2-(2-((3-morpholinoquinoxalin-2-yl)thio)acetamido)benzoate is a chemical compound that belongs to the quinoxaline family. It is a potential therapeutic agent that has been studied for its various biological and pharmacological properties.
Scientific Research Applications
Optoelectronics
MQTMA-benzoate has potential applications in the field of optoelectronics . This compound could be used in the development of new materials with desirable electro-optical properties. These materials can be utilized in devices that convert electrical signals into optical signals and vice versa, which are crucial for telecommunications, data processing, and storage technologies .
Liquid Crystal Technology
The mesomorphic properties of compounds similar to MQTMA-benzoate suggest its use in liquid crystal technology . Liquid crystals have applications in displays, such as those used in watches, calculators, and screens, due to their ability to modulate light .
Nonlinear Optics (NLO)
MQTMA-benzoate could be explored for its NLO properties . NLO materials are important in the creation of devices for high-speed signal processing, optical computing, and laser technology. They are used to alter the frequency of laser light, in optical switching, and in modulating light beams .
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-31-19-12-15(24(30)33-3)18(13-20(19)32-2)25-21(29)14-35-23-22(28-8-10-34-11-9-28)26-16-6-4-5-7-17(16)27-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOVEMQHGSTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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